These reactions highlight the compound's role as an important intermediate in organic synthesis.
The synthesis of Phenyl N-phenylphosphoramidochloridate typically involves several steps:
This method emphasizes the importance of controlling reaction conditions to achieve high yields and purity.
Phenyl N-phenylphosphoramidochloridate has several applications:
These applications leverage its reactivity and ability to form stable bonds with various functional groups.
Research on interaction studies involving Phenyl N-phenylphosphoramidochloridate typically focuses on its reactivity with biological molecules. For example:
Such studies are crucial for understanding the broader implications of using this compound in biological contexts.
Phenyl N-phenylphosphoramidochloridate shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Phenyl Dichlorophosphate | C6H5Cl2O2P | Used as a phosphorylating agent |
Diphenyl Phosphate | C12H13O4P | Known for its use in flame retardants |
Triphenyl Phosphate | C18H15O4P | Utilized as a plasticizer and flame retardant |
Phenyl N-phenylphosphoramidochloridate is unique due to its specific phosphoramido functional group, which enhances its reactivity compared to other phosphates. This feature allows it to participate in distinct
Phenyl N-phenylphosphoramidochloridate (CAS 51766-21-3) emerged as a key reagent in organophosphorus chemistry during the mid-20th century. Its synthesis was first reported in 1972 by Cremlyn and Kishore, who demonstrated its preparation through the reaction of phenyl phosphorodichloridate with aniline in pyridine. This method established a straightforward pathway to access phosphoramidochloridates, which were later recognized for their utility in phosphorylation reactions. Early applications focused on its role in synthesizing phosphate triesters and symmetrical anhydrides, particularly in oligonucleotide chemistry. The compound’s reactivity as a chlorinating and phosphorylating agent spurred further investigations into its mechanistic behavior in organic transformations.
Phenyl N-phenylphosphoramidochloridate occupies a critical niche in organophosphorus chemistry due to its dual functionality as both a chlorinating agent and a phosphorylating agent. Its ability to activate carboxylic acids for anhydride formation and facilitate amide couplings has made it indispensable in peptide synthesis. Notably, it serves as a precursor in the phosphotriester method for oligonucleotide synthesis, enabling the formation of internucleotide linkages with high efficiency. Additionally, its role in the Pfitzner-Moffatt oxidation and Beckmann rearrangement underscores its versatility in oxidation and rearrangement reactions.
Phosphoramidates are characterized by a P–N bond, and phenyl N-phenylphosphoramidochloridate distinguishes itself through its aryl substituents and chloride leaving group. Unlike alkyl phosphoramidates, the phenyl groups enhance electrophilicity at the phosphorus center, facilitating nucleophilic substitutions. This compound is part of a broader class of N-phosphorylated anilines, which includes derivatives like 2-chlorophenyl-N-phenylphosphoramidochloridate. Its stability under anhydrous conditions and reactivity in polar solvents position it as a bridge between traditional phosphoramidates and more reactive phosphoryl chlorides.
The systematic IUPAC name for this compound is phenyl N-phenylphosphoramidochloridate, reflecting its structure: a phosphoryl chloride group linked to two phenyl moieties via a P–N bond. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₁ClNO₂P |
Molecular Weight | 267.65 g/mol |
SMILES | ClP(=O)(Nc1ccccc1)Oc2ccccc2 |
InChI Key | ZUQYQPGYEFBITH-UHFFFAOYSA-N |
Melting Point | 132–134°C |
The compound’s phosphoramidochloridate core enables diverse reactivity, with the chloride atom serving as a leaving group in nucleophilic substitutions, while the phenyl groups stabilize transition states through resonance effects.
Property | Value | Source |
---|---|---|
Melting Point | 132–134°C | |
Boiling Point | Decomposes before boiling | |
Solubility | Chloroform, Pyridine | |
Density | 1.412 g/mL (25°C) |
Phenyl N-phenylphosphoramidochloridate is an organophosphorus compound with the molecular formula C₁₂H₁₁ClNO₂P and a molecular weight of 267.65 grams per mole [2] [21]. The compound is registered under Chemical Abstracts Service number 51766-21-3 and carries the European Community number 257-400-5 [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is N-[chloro(phenoxy)phosphoryl]aniline [2].
The molecular architecture of phenyl N-phenylphosphoramidochloridate centers around a phosphorus atom that serves as the central connecting point for four distinct substituents [2]. The phosphorus center exhibits tetrahedral geometry, characteristic of phosphorus in the pentavalent oxidation state [21]. One phenyl group is attached to the phosphorus through an oxygen bridge, forming a phenoxy substituent, while another phenyl group is connected via a nitrogen atom, creating an aniline moiety [2].
The compound contains a phosphoryl group (P=O) that contributes significantly to its chemical reactivity and stability [21]. The chlorine atom bonded directly to the phosphorus represents the most reactive site in the molecule, serving as the primary leaving group in nucleophilic substitution reactions [21]. The phosphorus-nitrogen bond exhibits partial double-bond character due to the overlap between the nitrogen lone pair and the phosphorus d-orbitals [26].
The aromatic phenyl rings contribute to the overall stability of the molecule through delocalization effects [1]. Each phenyl group contains six carbon atoms arranged in a planar hexagonal structure with alternating single and double bonds [1]. The phenoxy oxygen and the amino nitrogen each carry lone pairs of electrons that can participate in resonance with their respective aromatic systems [21].
The tetrahedral geometry around the phosphorus center creates potential for stereochemical complexity in phenyl N-phenylphosphoramidochloridate [21]. However, the compound does not possess any chiral centers under normal conditions, as the phosphorus atom is bonded to four different groups but rapid exchange processes prevent the isolation of distinct stereoisomers [26].
The spatial arrangement of the substituents around phosphorus influences the compound's reactivity patterns and physical properties [26]. The bulky phenyl groups create steric hindrance that affects the accessibility of the reactive chlorine atom to incoming nucleophiles [26]. This steric environment plays a crucial role in determining reaction rates and selectivity in nucleophilic substitution processes [26].
Conformational flexibility exists in the molecule due to rotation around the phosphorus-oxygen and phosphorus-nitrogen bonds [21]. The phenyl rings can adopt various orientations relative to the central phosphorus atom, although the preferred conformations minimize steric interactions between the aromatic systems [26].
Phenyl N-phenylphosphoramidochloridate exists as a white crystalline solid under standard temperature and pressure conditions [14] [21]. The compound exhibits a powder-like consistency when finely divided and maintains its solid state at room temperature [21]. The crystalline nature of the material contributes to its handling characteristics and storage stability [14].
The white coloration indicates the absence of extended conjugation systems that would produce visible light absorption [14]. The solid state reflects the relatively strong intermolecular forces present in the crystal lattice, likely involving hydrogen bonding between the amino groups and dipole-dipole interactions between the polar phosphoryl groups [21].
The melting point of phenyl N-phenylphosphoramidochloridate occurs within the range of 132-134 degrees Celsius [3] [14]. This relatively moderate melting point reflects the balance between intermolecular attractive forces and thermal energy required for phase transition [14]. The narrow melting range indicates good purity and crystalline order in the compound [3].
The boiling point of the compound is reported at 366 degrees Celsius [14]. This elevated boiling point demonstrates the significant intermolecular forces that must be overcome to achieve vaporization [14]. The large difference between melting and boiling points suggests stable liquid-phase existence across a wide temperature range [14].
These thermal properties place phenyl N-phenylphosphoramidochloridate in the category of thermally stable organophosphorus compounds [14]. The high boiling point enables its use in elevated-temperature synthetic applications while the moderate melting point facilitates handling and purification procedures [3].
Thermal Property | Value | Units |
---|---|---|
Melting Point | 132-134 | °C |
Boiling Point | 366 | °C |
Flash Point | 175 | °C |
Density (25°C) | 1.363 | g/mL |
Phenyl N-phenylphosphoramidochloridate demonstrates limited solubility in aqueous systems, with water causing decomposition rather than true dissolution [10] [12]. This hydrolytic instability reflects the reactive nature of the phosphorus-chlorine bond in the presence of nucleophilic water molecules [12]. The compound's behavior in water involves rapid hydrolysis leading to the formation of phosphoric acid derivatives and hydrogen chloride [15].
In contrast, the compound exhibits excellent solubility in a wide range of organic solvents [14]. Acetone and dichloromethane serve as particularly effective solvents, readily dissolving substantial quantities of the material [14]. Other chlorinated solvents, ethers, and aromatic hydrocarbons also provide suitable media for dissolution [14].
The solubility pattern reflects the compound's predominantly organic character, with the aromatic phenyl groups promoting interaction with nonpolar and moderately polar organic phases [14]. The presence of polar functional groups, including the phosphoryl oxygen and amino nitrogen, enhances solubility in polar aprotic solvents while maintaining compatibility with less polar systems [14].
Phenyl N-phenylphosphoramidochloridate exhibits pronounced sensitivity to atmospheric moisture, requiring careful handling to prevent degradation [14] [15] [19]. The moisture sensitivity arises from the highly reactive phosphorus-chlorine bond, which undergoes facile hydrolysis upon contact with water vapor [15]. Even trace amounts of humidity in the environment can initiate decomposition processes that compromise the compound's integrity [19].
The hydrolysis reaction proceeds through nucleophilic attack by water molecules on the electrophilic phosphorus center [15]. This process results in the displacement of chloride ions and the formation of hydroxylated phosphorus species [15]. The reaction is accompanied by the evolution of hydrogen chloride gas, which can further catalyze additional decomposition pathways [19].
Practical implications of moisture sensitivity include the necessity for anhydrous storage conditions and the use of desiccants during handling procedures [19]. Laboratory manipulations typically require inert atmosphere techniques or glove box environments to exclude atmospheric moisture [15]. The compound's sensitivity extends to hygroscopic organic solvents, necessitating the use of rigorously dried media for synthetic applications [19].
Under controlled anhydrous conditions, phenyl N-phenylphosphoramidochloridate demonstrates reasonable thermal stability within moderate temperature ranges [11]. The compound maintains its structural integrity when heated gradually, with decomposition becoming significant only at temperatures well above its boiling point [11]. This thermal stability enables its use in elevated-temperature synthetic transformations and purification procedures [11].
The thermal decomposition pathways involve the sequential breaking of the weakest bonds in the molecule [11]. Initial decomposition typically occurs through the cleavage of the phosphorus-chlorine bond, followed by rearrangement of the remaining phosphorus-containing fragment [11]. The aromatic phenyl groups contribute to overall thermal stability through their inherent resistance to thermal degradation [1].
Temperature-dependent stability studies indicate that the compound can withstand brief exposure to temperatures up to 200 degrees Celsius without significant decomposition [11]. However, prolonged heating at elevated temperatures leads to progressive degradation and the formation of complex mixtures of phosphorus-containing products [11].
Irritant